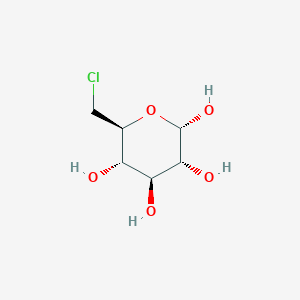

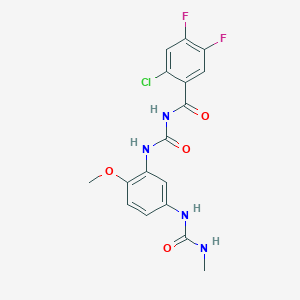

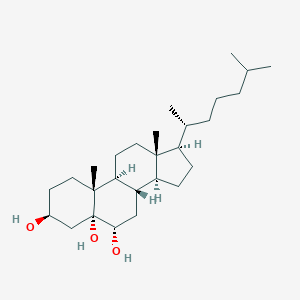

Cholestane-3beta,5alpha,6alpha-triol

Vue d'ensemble

Description

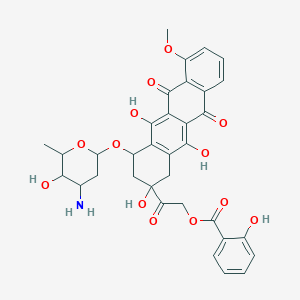

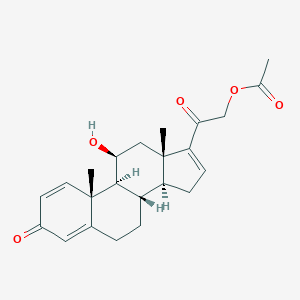

Cholestane-3beta,5alpha,6alpha-triol, often abbreviated as triol, is a major metabolic oxysterol of cholesterol . It has been found to exhibit anti-cancer activity against human prostate cancer cells . It suppresses proliferation, migration, and invasion of these cells . It is also an endogenous neuroprotectant and protects against neuronal injury both in vitro and in vivo via negative modulation of NMDA receptors .

Synthesis Analysis

Cholestane-3beta,5alpha,6alpha-triol is a primary metabolite of 5,6-epoxycholesterols (5,6-EC) that is catalyzed by the cholesterol-5,6-epoxide hydrolase (ChEH) .

Chemical Reactions Analysis

Cholestane-3beta,5alpha,6alpha-triol has been found to negatively modulate the action potentials bursts of hippocampal neurons . It also significantly inhibits low Mg 2+ -induced hyperexcitability in vitro . In addition, it attenuates pentylenetetrazole (PTZ)-induced convulsive-form behavioral deficits in vivo .

Applications De Recherche Scientifique

Synthesis and Biological Probing : Zhao, Wang, and Han (2007) synthesized a full set of eight cholestane-3,5,6-triol stereoisomers in diastereomerically pure forms, which can serve as probes in studying the biological functions of oxysterols in biological processes (Zhao, Wang, & Han, 2007).

Metabolism in Rats : Noll, Doisy, and Elliott (1973) studied the metabolism of 5-cholestane-3,26-diol and 5-cholestane-3,7,26-triol in rats with a bile fistula, revealing insights into bile acid formation and metabolic pathways (Noll, Doisy, & Elliott, 1973).

Mass Spectral Analysis : Rontani and Aubert (2005) investigated the electron ionization mass spectral fragmentation of cholestane-3beta,4alpha,5alpha-triol and its derivatives, which is crucial for understanding the structure and properties of these compounds (Rontani & Aubert, 2005).

Identification of Neutral Metabolites : Roscoe and Fahrenbach (1971) identified two major neutral metabolites in rats administered with cholestane-3beta,5alpha,6beta-triol, contributing to the understanding of its metabolism and biological impact (Roscoe & Fahrenbach, 1971).

Antioxidant Properties : Nakazawa et al. (2005) found that Danshen, a Chinese herb, inhibits oxysterol-induced endothelial cell apoptosis in vivo, which involves cholestan-3beta, 5alpha, 6beta-triol, suggesting therapeutic potential for endothelial damage prevention (Nakazawa et al., 2005).

Orientations Futures

Future research on Cholestane-3beta,5alpha,6alpha-triol could focus on its potential therapeutic applications, given its neuroprotective effects and its ability to suppress proliferation, migration, and invasion of human prostate cancer cells . Further studies could also explore its role as a biomarker for Niemann-Pick disease type C .

Propriétés

IUPAC Name |

(3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMMFNKXZULYSOQ-ZEQHCUNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cholestane-3beta,5alpha,6alpha-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.